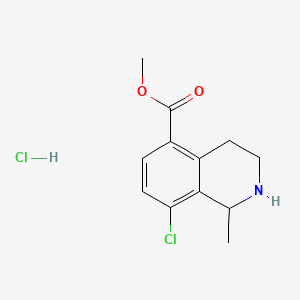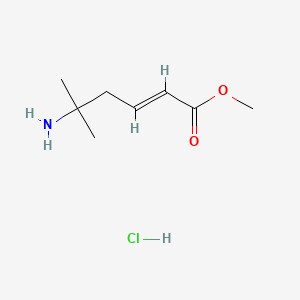![molecular formula C8H13BrO B13462921 4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13462921.png)
4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane is a compound belonging to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of suitable precursors under UV light, which forms the bicyclic core . The bromomethyl group can be introduced through subsequent bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators .
Industrial Production Methods
the principles of photochemical cycloaddition and bromination can be scaled up with appropriate equipment and safety measures .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be performed to modify the bicyclic core or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid .
Applications De Recherche Scientifique
4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: The compound’s properties are explored for developing new materials with unique mechanical or electronic properties.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane is not fully understood, but it is believed to interact with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects . The bicyclic core may also influence the compound’s binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: The parent structure without the bromomethyl and ethyl groups.
Bicyclo[1.1.1]pentane: Another bicyclic structure with different ring strain and reactivity.
Bicyclo[3.1.0]hexane: A larger bicyclic system with different chemical properties.
Uniqueness
4-(Bromomethyl)-1-ethyl-2-oxabicyclo[21The presence of the bromomethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H13BrO |
|---|---|
Poids moléculaire |
205.09 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C8H13BrO/c1-2-8-3-7(4-8,5-9)6-10-8/h2-6H2,1H3 |
Clé InChI |
VMUQOAKSFZCZAI-UHFFFAOYSA-N |
SMILES canonique |
CCC12CC(C1)(CO2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


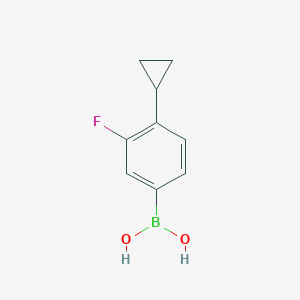
![rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13462845.png)
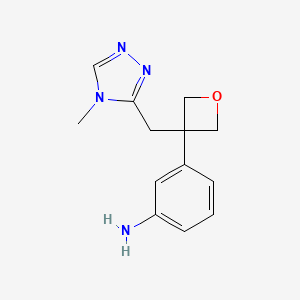
![rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane](/img/structure/B13462854.png)
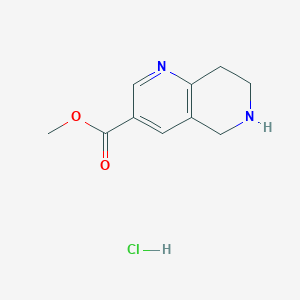
![3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride](/img/structure/B13462867.png)
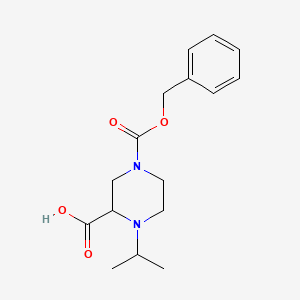
![tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13462882.png)
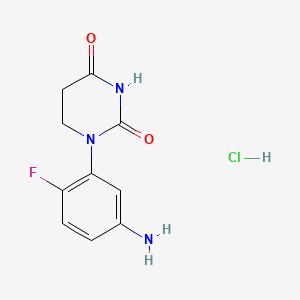
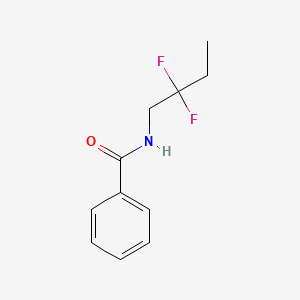

amine hydrochloride](/img/structure/B13462900.png)
